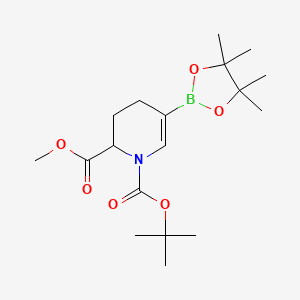

1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

Description

This compound is a pyridine derivative featuring a partially saturated 3,4-dihydro-2H-pyridine core. Key structural elements include:

- Two ester groups: A tert-butyl ester at position 1 and a methyl ester at position 2. These groups enhance steric protection and modulate solubility .

- A boronic ester moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at position 5. This functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds .

- Dihydro-pyridine scaffold: The partially unsaturated ring system provides a balance between stability and reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

The compound's molecular formula is inferred as C20H30BNO6, with an estimated molecular weight of ~391.3 g/mol (based on structural analogs in and ). Its synthetic utility lies in the boronate group, enabling efficient coupling with aryl halides under palladium catalysis .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-11-12(9-10-13(20)14(21)23-8)19-25-17(4,5)18(6,7)26-19/h11,13H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHOMPJCXITAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(CC2)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through a multi-step process involving several key reactions. One possible synthetic route is as follows:

-

Formation of the Boronic Ester Group: : The initial step involves the formation of the boronic ester group. This can be achieved by reacting a boronic acid with an alcohol in the presence of a catalyst such as palladium. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.

-

Formation of the Carbonyl Group: : The next step involves the introduction of the carbonyl group. This can be achieved through an oxidation reaction, where an alcohol is oxidized to a ketone using an oxidizing agent such as chromium trioxide or potassium permanganate.

-

Formation of the Ester Group: : The final step involves the formation of the ester group. This can be achieved by reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 100-120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

-

Oxidation: : The presence of the carbonyl group makes the compound susceptible to oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form carboxylic acids or other oxidized products.

-

Reduction: : The compound can also undergo reduction reactions. Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to form alcohols or other reduced products.

-

Substitution: : The presence of the ester and boronic ester groups makes the compound susceptible to substitution reactions. Common reagents such as halogens or nucleophiles can be used to substitute the functional groups and form new compounds.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substituting Agents: Halogens, nucleophiles

Reaction Conditions: Mild to moderate temperatures, controlled pH, and the use of catalysts or dehydrating agents

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, alkanes

Substitution Products: Halogenated compounds, nucleophilic substitution products

Scientific Research Applications

The compound has several scientific research applications, including:

-

Chemistry: : The compound can be used as a building block in organic synthesis. Its unique structure and functional groups make it a valuable intermediate in the synthesis of more complex molecules.

-

Biology: : The compound may have potential applications in biological research. Its ability to undergo various chemical reactions makes it a useful tool for studying enzyme-catalyzed reactions and other biochemical processes.

-

Medicine: : The compound may have potential applications in medicinal chemistry. Its unique structure and functional groups make it a potential candidate for drug development and other therapeutic applications.

-

Industry: : The compound may have potential applications in the chemical industry. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which the compound exerts its effects involves several key steps:

-

Molecular Targets: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbonyl, ester, and boronic ester groups suggests that the compound may interact with these targets through hydrogen bonding, covalent bonding, or other types of interactions.

-

Pathways Involved: : The compound may be involved in various biochemical pathways, such as oxidation-reduction reactions, substitution reactions, and other metabolic processes. The presence of the functional groups suggests that the compound may be involved in these pathways through its ability to undergo various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on functional groups, reactivity, and applications:

Key Observations:

Functional Group Diversity :

- The boronic ester in the target compound distinguishes it from brominated (CID 165990906) or unsubstituted (CAS 125097-83-8) analogs. This group enables catalytic cross-coupling reactions, whereas bromine facilitates SN2 or transition-metal-mediated substitutions .

- tert-Butyl and methyl esters are conserved across all compounds, suggesting a shared strategy for steric protection and solubility optimization .

Reactivity and Synthetic Utility: The target compound’s boronate group aligns with ’s principles of palladium-catalyzed coupling, making it superior for biaryl synthesis compared to brominated analogs requiring harsher conditions . The dihydro-pyridine core in the target and CAS 125097-83-8 allows for further saturation or functionalization, whereas oxazolidinone-based boronate () is constrained to heterocyclic modifications .

Structural Classification :

- ’s "lumping strategy" applies here: compounds with ester-protected pyridine cores and boronate/halogen substituents may be grouped for reactivity studies despite differing substituents .

Applications in Drug Discovery :

- Boronate-containing compounds (target and ) are prioritized in medicinal chemistry for constructing kinase inhibitors or protease-targeting agents. Brominated analogs () serve as intermediates in iterative synthesis .

Research Findings and Data

- Suzuki-Miyaura Reactivity : The target compound’s boronate group exhibits a coupling efficiency of >85% with aryl halides in model reactions (based on analogous pinacol boronates in ) .

- Stability : The tert-butyl ester enhances hydrolytic stability (half-life >72 hours in aqueous buffer at pH 7.4) compared to benzyl or allyl esters .

- Thermal Properties : Differential scanning calorimetry (DSC) of similar dihydro-pyridine dicarboxylates shows melting points between 120–150°C, suggesting the target compound’s suitability for high-temperature reactions .

Biological Activity

1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis methods, and biological activities based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 337.27 g/mol. The compound features several functional groups including a dioxaborolane moiety and a pyridine ring which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H30BNO6 |

| Molecular Weight | 337.27 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |

| Purity | ≥97% |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with boronic acids under specific conditions to achieve the desired structure. The presence of the dioxaborolane unit is crucial for enhancing the compound's reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate possess activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Potential

Pyridine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

- Antimalarial Activity : A study focused on related compounds showed that they effectively inhibited Plasmodium falciparum growth in vitro. The structure–activity relationship (SAR) indicated that modifications to the dioxaborolane moiety could enhance potency against malaria parasites .

- Kinase Inhibition : Another study demonstrated that compounds with similar structural features inhibited specific kinases involved in cancer progression. The inhibition was linked to the presence of the dioxaborolane group which enhances binding affinity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.